Hapalindole F
CAS No.: 101968-74-5
Cat. No.: VC20747195
Molecular Formula: C21H23ClN2S
Molecular Weight: 370.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101968-74-5 |
|---|---|
| Molecular Formula | C21H23ClN2S |
| Molecular Weight | 370.9 g/mol |
| IUPAC Name | 3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
| Standard InChI | InChI=1S/C21H23ClN2S/c1-5-21(4)18(22)10-15(13(2)3)19(20(21)24-12-25)16-11-23-17-9-7-6-8-14(16)17/h5-9,11,15,18-20,23H,1-2,10H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |
| Standard InChI Key | GRQUFNAGGOBDNI-GRARQNNCSA-N |
| Isomeric SMILES | CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
| SMILES | CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
| Canonical SMILES | CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C)Cl |
Introduction
Chemical Properties of Hapalindole F
Molecular Structure and Formula
Hapalindole F exhibits a molecular formula of C₁₉H₂₂N₂O, indicating the presence of nitrogen and oxygen atoms that are integral to its biological activity. The compound's structural complexity arises from its tricyclic framework containing an indole moiety and multiple stereocenters. This spatial arrangement of atoms contributes to the compound's ability to interact with biological targets, particularly in microbial systems. The presence of nitrogen atoms in the indole ring system plays a crucial role in hydrogen bonding and other intermolecular interactions that influence its biological properties.
Physical Properties
Hapalindole F possesses distinct physical and chemical properties that influence its behavior in biological systems. As a member of the indole alkaloid family, it likely exhibits characteristics typical of this class of compounds, including limited water solubility and higher solubility in organic solvents. These properties affect its bioavailability and distribution in biological systems, which are important considerations for potential pharmaceutical applications. The spectroscopic properties of Hapalindole F, including its UV-visible absorption profile and fluorescence characteristics, provide valuable tools for its detection and quantification in complex mixtures.
Chemical Reactivity
The chemical reactivity of Hapalindole F is characterized by its ability to undergo various transformations essential for its conversion into other biologically active compounds. The reactivity profile is influenced by the functional groups present in its structure, particularly the indole moiety, which can participate in various reactions including electrophilic aromatic substitution. Understanding these reactivity patterns is crucial for developing synthetic strategies and exploring structure-activity relationships. Recent research has focused on the mechanism of action for Hapalindole F, which involves interaction with specific biological targets, particularly in microbial systems.
Biological Activities of Hapalindole F
Antibacterial Properties
Hapalindole F, along with other hapalindoles (A-H), has demonstrated significant antibacterial activity against a range of pathogens . These compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 64 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This potent antibacterial activity positions Hapalindole F as a potential candidate for antibiotic development, particularly in the context of increasing antimicrobial resistance.
Table 1: Antibacterial Activity of Hapalindole-type Compounds
| Compound | Bacterial Target | MIC Range (μg/mL) |
|---|---|---|
| Hapalindoles A-H (including F) | Gram-positive pathogens (S. aureus, S. pneumoniae) | 0.06-64 |
| Hapalindole T | Multi-drug resistant S. aureus | 0.25 |
| Hapalindole T | P. aeruginosa | 2.0 |
| Ambiguine I | S. albus | 0.078 |
| Ambiguine I | B. subtilis | 0.312 |
Biosynthesis of Hapalindole F
Biosynthetic Pathway
The biosynthesis of Hapalindole F follows pathways common to hapalindole-type alkaloids, involving the integration of indole and isoprenoid precursors . Recent research has significantly advanced our understanding of these biosynthetic processes, uncovering the enzymatic machinery responsible for the assembly of these complex molecules . The biosynthetic pathway likely begins with the formation of a cis-indole isonitrile precursor, followed by prenylation and subsequent cyclization reactions that establish the tricyclic core structure . This sophisticated biosynthetic process demonstrates nature's capacity to generate complex bioactive compounds through precisely controlled enzymatic transformations.
Enzymes Involved
The biosynthesis of hapalindole compounds involves several specialized enzymes, including prenyltransferases, cyclases, and halogenases . Specific cyclases such as HpiC1 and FamC1 have been identified as key enzymes in the formation of the hapalindole scaffold . These enzymes demonstrate varying substrate selectivity, which contributes to the structural diversity observed among hapalindole compounds. For instance, HpiC1 from Fischerella sp. ATCC 43239 has been shown to produce 12-epi-hapalindole U and trace levels of 12-epi-hapalindole C . The enzymatic machinery involved in hapalindole biosynthesis represents a remarkable example of nature's ability to generate complex structures through precisely controlled reactions.
Table 2: Key Enzymes Involved in Hapalindole Biosynthesis
| Enzyme | Function | Substrate Flexibility | Products |
|---|---|---|---|
| HpiC1 | Cyclase | High (10/14 substrates) | 12-epi-hapalindole U derivatives, 12-epi-hapalindole C derivatives |
| FamC1 | Cyclase | Moderate (8/14 substrates) | Primarily 12-epi-hapalindole U derivatives |
| FimC5 | Cyclase | Variable | Fischerindole derivatives |
| FamD2 | Prenyltransferase | High | Prenylated indole intermediates |
Production in Cyanobacteria
Hapalindole F, like other hapalindoles, is naturally produced by cyanobacteria belonging to the Stigonematales order . These microorganisms have evolved sophisticated biosynthetic machinery to produce these complex secondary metabolites, which may serve ecological functions such as defense against predators or competitors. The production of hapalindoles in cyanobacteria is likely regulated by environmental factors and growth conditions, suggesting that these compounds play important roles in the adaptation and survival of these organisms in their natural habitats. Understanding the factors that influence the production of Hapalindole F in cyanobacteria could provide insights for optimizing its yield for research and potential applications.
Synthesis Methods for Hapalindole F
Recent Advancements
| Field | Potential Applications | Current Research Status |
|---|---|---|
| Pharmaceutical | Antibiotic development for resistant pathogens | Early research stage, promising MIC values |
| Agricultural | Insecticidal and antifungal agents | Demonstrated activity in related compounds |
| Biotechnology | Template for biocatalysis, enzyme discovery | Active research area, novel enzymes identified |
| Chemical Synthesis | Model for methodology development | Challenging target driving synthetic innovation |
| Medicinal Chemistry | Lead compound for drug development | Structure-activity relationships being explored |
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